BenchChemオンラインストアへようこそ!

Hdac-IN-38

HDAC Inhibition Biochemical Assay Vorinostat

Choose Hdac-IN-38 (compound 13) for its unique, balanced micromolar inhibition of HDAC1,2,3,5,6,8. Unlike SAHA or Ricolinostat, its specific target engagement drives distinct H3K14/H4K5 hyperacetylation and documented in vivo increases in cerebral blood flow with cognitive improvement. This fingerprint is critical for neuroprotection and cancer-resistance studies where potency or selectivity must be controlled. Secure the only tool that delivers this precise epigenetic mapping.

Molecular Formula C27H28ClN3O2
Molecular Weight 462.0 g/mol
Cat. No. B12411898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-38
Molecular FormulaC27H28ClN3O2
Molecular Weight462.0 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCNCC4=CC=C(C=C4)C=CC(=O)NO
InChIInChI=1S/C27H28ClN3O2/c28-24-14-13-23-12-11-22-4-1-2-5-25(22)31(26(23)18-24)17-3-16-29-19-21-8-6-20(7-9-21)10-15-27(32)30-33/h1-2,4-10,13-15,18,29,33H,3,11-12,16-17,19H2,(H,30,32)/b15-10+
InChIKeyTURBURJBILXASP-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hdac-IN-38 for Neurological Research: A Non-Selective Pan-HDAC Inhibitor with Documented In Vivo Functional Efficacy


Hdac-IN-38 (also designated as compound 13, CAS 2408123-36-2) is a research-grade, hydroxamic acid-based small molecule inhibitor of histone deacetylases (HDACs) [1]. It is characterized as a pan-HDAC inhibitor, demonstrating comparable micromolar inhibitory activity against a broad spectrum of HDAC isozymes from Classes I and II, including HDAC1, 2, 3, 5, 6, and 8 . Beyond its biochemical profile, Hdac-IN-38 has been shown to increase specific histone acetylation marks (H3K14 and H4K5) and confer neuroprotective effects in functional in vivo models, namely by increasing cerebral blood flow (CBF) and mitigating cognitive decline and hippocampal atrophy .

Why Hdac-IN-38 Cannot Be Substituted with Other Pan-HDAC Inhibitors: Evidence of a Unique Target Activity Fingerprint


Substituting Hdac-IN-38 with other pan-HDAC inhibitors like SAHA (Vorinostat) or isoform-selective agents like Ricolinostat (ACY-1215) is scientifically unsound due to its distinct isozyme selectivity profile. Hdac-IN-38 exhibits a relatively balanced, micromolar-range potency across HDAC1, 2, 3, 5, 6, and 8 [1]. This contrasts sharply with other tools: SAHA is a nanomolar-range pan-inhibitor , and Ricolinostat is a highly potent, selective HDAC6 inhibitor (IC50 = 5 nM) with >10-fold selectivity over Class I HDACs [2]. The unique fingerprint of Hdac-IN-38 is critical for interpreting phenotypic outcomes, as its specific pattern of target engagement leads to distinct functional consequences, including a defined pattern of histone hyperacetylation (H3K14, H4K5) and documented in vivo neuroprotective effects that are not a universal property of all HDAC inhibitors .

Hdac-IN-38 vs. Alternative HDAC Inhibitors: A Head-to-Head Comparison of Quantitative Potency and Selectivity Data


Hdac-IN-38 vs. SAHA (Vorinostat): Divergent Potency and Spectrum of Action Require Different Experimental Designs

Hdac-IN-38 exhibits a unique biochemical profile that differentiates it from the clinical pan-HDAC inhibitor, Vorinostat (SAHA). Hdac-IN-38 shows similar micromolar inhibitory activity toward HDAC1, 2, 3, 5, 6, and 8 [1]. In contrast, SAHA is a more potent, nanomolar-range pan-HDAC inhibitor (IC50 = 10 nM) with activity against HDAC1/2/3/6/7/11 . This fundamental difference in both potency (micromolar vs. nanomolar) and isozyme coverage necessitates distinct experimental planning regarding compound concentration and expected biological outcomes.

HDAC Inhibition Biochemical Assay Vorinostat

Hdac-IN-38 vs. Ricolinostat (ACY-1215): A Critical Distinction in Selectivity for Cancer vs. Neurodegeneration Research

The selection between Hdac-IN-38 and Ricolinostat (ACY-1215) is critically dependent on the research question. Hdac-IN-38 is a non-selective pan-inhibitor with micromolar activity against multiple Class I and II HDACs . In stark contrast, Ricolinostat is a highly selective HDAC6 inhibitor with an IC50 of 5 nM, exhibiting >10-fold selectivity over Class I HDACs (HDAC1/2/3) [1]. This differential selectivity profile dictates that Hdac-IN-38 is suited for studies of broad epigenetic reprogramming, while Ricolinostat is the appropriate tool for dissecting the specific role of HDAC6.

HDAC6 Selectivity Biochemical Assay Ricolinostat

Hdac-IN-38 Demonstrates a Specific, Quantifiable In Vivo Functional Phenotype: Increased Cerebral Blood Flow (CBF)

A key functional differentiator for Hdac-IN-38 is its documented in vivo efficacy in neurological models, a feature not uniformly reported for other pan-HDAC inhibitors. Specifically, Hdac-IN-38 has been shown to increase cerebral blood flow (CBF) and attenuate cognitive impairment in preclinical models . This functional readout is accompanied by increased histone acetylation at H3K14 and H4K5 . This combination of biochemical and in vivo functional data provides a more complete picture of the compound's biological activity.

Neuroprotection Cerebral Blood Flow In Vivo Pharmacology

Optimal Research and Procurement Applications for Hdac-IN-38 Based on Quantified Evidence


Investigating Broad Epigenetic Reprogramming in Neuroscience

Based on its documented ability to increase cerebral blood flow (CBF) and improve cognitive outcomes in vivo , Hdac-IN-38 is the preferred tool compound for researchers studying the role of pan-HDAC inhibition in neuroprotection and cognitive function. Its unique profile of balanced micromolar inhibition across multiple HDAC isozymes makes it suitable for exploring broad epigenetic changes in the brain, a context where highly potent or selective inhibitors may not be appropriate or yield comparable functional data.

Comparative Oncology Studies Requiring a Micromolar Potency Pan-HDAC Inhibitor

In cancer research, Hdac-IN-38 serves as a critical comparator to more potent clinical agents like SAHA or Panobinostat. Its micromolar potency allows for the investigation of dose-response relationships and resistance mechanisms that may be masked by the stronger, nanomolar-range inhibition of clinical candidates. It is particularly valuable for in vitro studies where a non-selective but less potent inhibitor is needed to study the combined effects of inhibiting multiple HDAC classes (I and II) without immediate and complete target suppression.

Mechanistic Studies of Histone Acetylation Dynamics (H3K14, H4K5)

Hdac-IN-38 is uniquely positioned for research focused on the downstream effects of specific histone acetylation marks. The compound has been specifically shown to increase acetylation at H3K14 and H4K5 . This makes it an ideal tool for ChIP-seq or other chromatin biology experiments designed to map the genomic regions and gene expression changes that are directly downstream of inhibiting this particular set of HDAC isozymes and their associated acetylation targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac-IN-38

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.